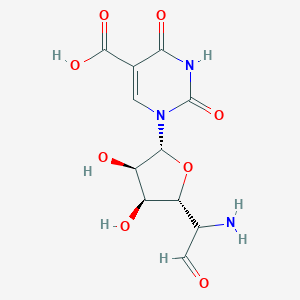
Polyoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyoxin, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O8 and its molecular weight is 315.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Polyoxin is predominantly used as a fungicide in agriculture. Its mechanism of action involves the inhibition of chitin synthesis, which is crucial for fungal cell wall integrity. This selective toxicity to fungi allows this compound to be utilized effectively without harming plants or animals.
Key Uses in Agriculture:
- Control of Fungal Diseases : this compound is effective against several phytopathogenic fungi, including:
- Environmental Safety : this compound is considered an environmentally friendly pesticide due to its rapid degradation and low toxicity to non-target organisms .
Case Studies:
- In field trials, this compound D zinc salt demonstrated effectiveness against gummy stem blight (Stagonosporopsis spp.) and anthracnose (Colletotrichum orbiculare) in cantaloupe and watermelon. However, it was less effective against powdery mildew (Podosphaera xanthii) .
- Research indicated that this compound D could significantly reduce the severity of fungal infections in crops, showcasing its potential as a sustainable agricultural practice .
Medical Applications
This compound has also been explored for its antifungal properties in medical settings, particularly against human pathogens.
Antifungal Activity Against Human Pathogens:
- Studies have shown that this compound D can inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans. At millimolar concentrations, this compound D caused morphological changes and inhibited growth in these pathogens, indicating its potential as an antifungal agent in clinical settings .
Mechanism of Action:
- This compound acts by interfering with chitin synthesis, which is a critical component of the cell walls of many fungi. This mechanism makes it a promising candidate for treating fungal infections, especially those resistant to conventional antifungals .
Research Insights and Future Directions
Research on this compound continues to evolve, with studies focusing on enhancing its efficacy and exploring new applications.
Structural Studies:
- Investigations into the structure-activity relationship of polyoxins have led to the development of new derivatives that may exhibit improved antifungal activity or broader spectrum efficacy .
Synthetic Analogues:
- Efforts are underway to create synthetic analogues of this compound that could potentially penetrate fungal membranes more effectively. However, challenges remain regarding their transport mechanisms into fungal cells .
Summary Table: Applications and Efficacy
Propriétés
Numéro CAS |
11113-80-7 |
|---|---|
Formule moléculaire |
C11H13N3O8 |
Poids moléculaire |
315.24 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1 |
Clé InChI |
YEBIHIICWDDQOL-YBHNRIQQSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
Synonymes |
POLYOXINS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















